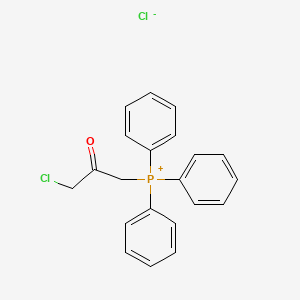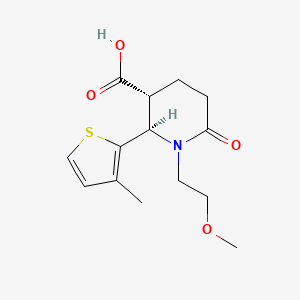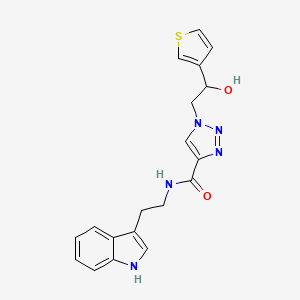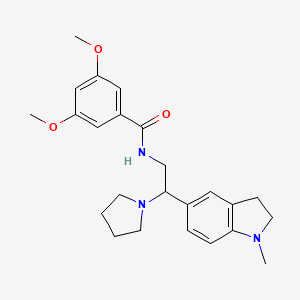
3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as CEC, is a synthetic compound that has recently gained attention in scientific research. This compound belongs to the class of designer drugs and has been found to have potential applications in various fields such as medicine, pharmacology, and neuroscience.
Scientific Research Applications
Receptor Antagonist Properties
- Compounds similar to 3,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide have been found to exhibit potent H(3) receptor antagonist properties. A study by Zhou et al. (2012) identified a related compound with significant in vitro binding and functional activities at the H(3) receptor, indicating its potential for treating disorders related to neurotransmitter imbalances (Zhou et al., 2012).
Antipsychotic Potential
- Research by Högberg et al. (1990) explored the antipsychotic properties of similar benzamide derivatives, finding that certain compounds in this class have significant antidopaminergic effects and could be potential treatments for psychotic disorders (Högberg et al., 1990).
Sigma-2 Receptor Probing
- A study by Xu et al. (2005) on related benzamide analogues emphasized their utility as ligands for studying sigma-2 receptors in vitro, suggesting applications in neurological research and potential therapeutic uses (Xu et al., 2005).
Topoisomerase I-Targeting in Cancer Therapy
- Ruchelman et al. (2004) identified certain benzamide derivatives as novel topoisomerase I-targeting agents, indicating a potential role in cancer therapy due to their cytotoxic activity against tumor cells (Ruchelman et al., 2004).
Obesity Treatment via MCH-R1 Antagonism
- Kim et al. (2006) discovered that some benzamide derivatives are active MCH antagonists, suggesting their utility in treating obesity due to their high binding affinity to the MCH receptor (Kim et al., 2006).
properties
IUPAC Name |
3,5-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-11-8-18-12-17(6-7-22(18)26)23(27-9-4-5-10-27)16-25-24(28)19-13-20(29-2)15-21(14-19)30-3/h6-7,12-15,23H,4-5,8-11,16H2,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJCRIKXPQCNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC(=C3)OC)OC)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

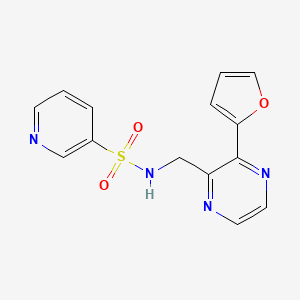
![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)


![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)
![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)
![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)

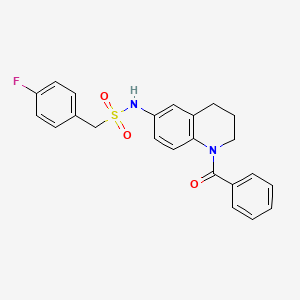

![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)
